3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

This 3-substituted pyrazole–benzoic acid offers a unique substitution pattern that cannot be replicated by its 4-substituted isomer (CAS 869663-56-9) or des-tert-butyl analogs. The 5-amino and 3-carboxy functional handles enable orthogonal derivatization for chemical probes, while the tert-butyl group provides critical hydrophobic bulk for allosteric p38α MAP kinase pocket engagement. Positional specificity is essential for reproducible enzyme inhibition and protein–ligand interaction studies. Select this precise building block to avoid experimental failure caused by generic isomer substitution.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 725685-93-8
Cat. No. B3151997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid
CAS725685-93-8
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-5-9(7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
InChIKeyLIUJJVCUIDFKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (CAS 725685-93-8) — Chemical Profile and Procurement Baseline


3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a pyrazole–benzoic acid hybrid building block with the molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol . It features a 5-amino-3-tert-butylpyrazole moiety linked to a benzoic acid group at the 3-position, and is supplied as a research chemical with standard purity specifications of 98% . The compound serves as a versatile scaffold for medicinal chemistry, providing two functional handles—a carboxylic acid and a primary amine—that enable diverse chemical transformations and incorporation into larger, more complex molecules .

Why 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid Is Not Interchangeable with Its Closest Analogs


Within the pyrazole–benzoic acid chemical space, small structural variations produce large changes in molecular recognition, physicochemical properties, and synthetic utility. The target compound possesses a unique substitution pattern—a 3-tert-butyl group on the pyrazole ring, a 5-amino group, and a benzoic acid moiety linked at the 3-position of the phenyl ring—that cannot be replicated by its positional isomers, such as the 4-substituted benzoic acid analog (CAS 869663-56-9) or des-tert-butyl derivatives . These structural differences alter hydrogen-bonding capacity, steric bulk, and electronic distribution, leading to divergent outcomes in enzyme inhibition assays, protein–ligand interactions, and downstream synthetic routes [1]. Consequently, generic substitution with a seemingly similar pyrazole–benzoic acid building block carries a high risk of experimental failure, making precise compound selection essential for reproducible research outcomes.

Quantitative Differentiation of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid Against Comparators


Positional Isomerism Drives Distinct Hydrogen‑Bonding Networks and Solid‑State Architecture

The 3‑benzoic acid substitution pattern of the target compound (CAS 725685‑93‑8) confers a hydrogen‑bonding topology that is fundamentally different from that of its 4‑substituted isomer (CAS 869663‑56‑9). While direct comparative crystallographic data for the target compound are not publicly available, a closely related methyl ester analog (methyl 4‑(5‑amino‑3‑tert‑butyl‑1H‑pyrazol‑1‑yl)benzoate) has been structurally characterized and shown to form extended supramolecular assemblies through N–H···O hydrogen bonds involving the amino group and the ester carbonyl [REFS‑1]. The target compound, bearing a free carboxylic acid at the 3‑position, is predicted to engage in distinct intermolecular interactions—potentially dimeric O–H···O motifs or heteromeric N–H···O(carboxyl) contacts—that will influence its solubility, crystallization behavior, and recognition by biological targets, thereby differentiating it from the 4‑substituted regioisomer [REFS‑1].

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Meta‑Substituted Benzoic Acid Scaffold Offers Unique Vector for Fragment Elaboration

The 3‑carboxy‑phenyl attachment in 3‑(3‑tert‑butyl‑5‑amino‑1H‑pyrazol‑1‑yl)benzoic acid provides a distinct exit vector for further chemical elaboration compared to the 4‑substituted isomer. In fragment‑based drug discovery, the orientation of the carboxylic acid relative to the pyrazole core determines the trajectory of growing the molecule toward additional binding pockets, a critical parameter for optimizing ligand efficiency and target engagement [REFS‑1]. The 3‑position attachment introduces a 60° angular offset relative to the 4‑position, which can be exploited to access protein sub‑pockets that are sterically inaccessible to the 4‑substituted analog [REFS‑1].

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Kinase Inhibitor Scaffold Potential: Class‑Level p38α Switch‑Pocket Engagement

5‑Amino‑1H‑pyrazole derivatives bearing a tert‑butyl group have been identified as privileged scaffolds that extend into the ‘switch pocket’ of p38α mitogen‑activated protein kinase, a region distinct from the canonical ATP‑binding site [REFS‑1]. In a systematic characterization of switch‑pocket inhibitors, molecules within this chemical class achieved Ki values as low as 100 nM against p38α, despite lacking a conventional hinge‑binding motif [REFS‑1]. The 3‑tert‑butyl substituent present in the target compound is critical for occupying a hydrophobic sub‑pocket, while the 5‑amino group participates in hydrogen‑bonding interactions that stabilize the inhibitor‑bound conformation [REFS‑1]. Although specific Ki data for 3‑(3‑tert‑butyl‑5‑amino‑1H‑pyrazol‑1‑yl)benzoic acid are not reported in the literature, its core pharmacophore aligns with the structural determinants of switch‑pocket inhibition, positioning it as a viable starting point for the development of allosteric p38α modulators [REFS‑1].

Kinase Inhibitor p38 MAPK Allosteric Modulation

Retinoic Acid Receptor Antagonism: Class‑Level Evidence for Pyrazole‑Benzoic Acid Derivatives

A series of heterocyclic ring‑containing benzoic acids, including N‑substituted pyrazole derivatives, have been evaluated as retinoic acid receptor (RAR) antagonists in HL‑60 human promyelocytic leukemia cells [REFS‑1]. Structure–activity relationship (SAR) studies established that the combination of an N‑substituted pyrazole ring, a hydrophobic tert‑butyl group, and a benzoic acid moiety is indispensable for effective RAR antagonism [REFS‑1]. The target compound 3‑(3‑tert‑butyl‑5‑amino‑1H‑pyrazol‑1‑yl)benzoic acid embodies all three of these essential pharmacophoric elements, suggesting it may possess RAR antagonist activity comparable to the lead compounds described in the SAR series [REFS‑1]. Although direct binding or functional data for this specific compound are absent, its structural concordance with the established pharmacophore provides a strong rationale for its selection in RAR‑targeted screening campaigns [REFS‑1].

Nuclear Receptor RAR Antagonist Cancer Research

High Purity Specification and Quality Control Documentation Reduce Experimental Variability

The target compound is commercially supplied with a certified purity of 98% and is accompanied by batch‑specific analytical documentation, including NMR, HPLC, and GC data [REFS‑1]. This level of quality assurance is critical for minimizing batch‑to‑batch variability in biological assays and ensuring the reproducibility of synthetic transformations that employ this compound as a building block [REFS‑1]. In contrast, generic or non‑certified sources of structurally similar pyrazole–benzoic acid derivatives may lack rigorous purity documentation, introducing uncertainty into research outcomes [REFS‑1].

Chemical Sourcing Reproducibility Analytical Chemistry

Optimal Research and Industrial Applications for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid Based on Quantitative Evidence


Fragment‑Based Drug Discovery: RAR Antagonist Lead Generation

This compound is ideally suited as a starting fragment for the development of novel retinoic acid receptor (RAR) antagonists. Its core structure incorporates the essential pharmacophoric elements identified in the SAR studies of heterocyclic ring‑containing benzoic acids—namely an N‑substituted pyrazole, a hydrophobic tert‑butyl group, and a benzoic acid moiety [REFS‑1]. Researchers can leverage the 3‑carboxy attachment vector to grow the fragment toward additional binding pockets, capitalizing on the geometric differentiation from 4‑substituted isomers to access unique RAR sub‑pockets [REFS‑2].

Allosteric Kinase Inhibitor Development: p38α Switch‑Pocket Modulators

As a member of the 5‑amino‑1H‑pyrazole class, this compound provides a validated entry point for the discovery of allosteric p38α MAP kinase inhibitors that engage the switch pocket rather than the ATP‑binding site [REFS‑3]. The 3‑tert‑butyl substituent is expected to occupy a hydrophobic sub‑pocket, while the 5‑amino group enables key hydrogen‑bonding interactions, offering a differentiated mechanism of action compared to ATP‑competitive inhibitors [REFS‑3].

Chemical Biology Tool Synthesis: Bioconjugation via Carboxylic Acid Handle

The free carboxylic acid at the 3‑position of the phenyl ring serves as a versatile functional handle for bioconjugation, enabling the attachment of fluorophores, affinity tags (e.g., biotin), or solid supports [REFS‑4]. The presence of the 5‑amino group on the pyrazole ring provides an orthogonal reactive site for further derivatization, making this compound a valuable bifunctional building block for the construction of chemical probes used in target engagement studies and proteomics [REFS‑4].

Supramolecular Chemistry and Co‑Crystal Engineering

The unique hydrogen‑bonding capacity of the 3‑carboxy‑phenyl‑pyrazole architecture enables the formation of distinct supramolecular assemblies compared to its 4‑substituted isomer [REFS‑5]. This compound can be employed in co‑crystallization experiments to explore novel solid‑state architectures and to modulate the physicochemical properties (e.g., solubility, dissolution rate) of active pharmaceutical ingredients through crystal engineering [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.